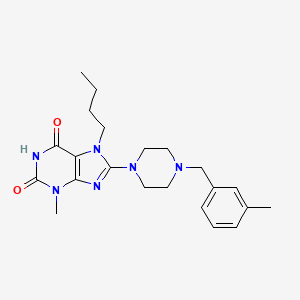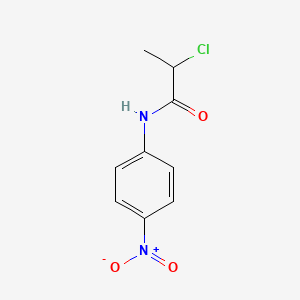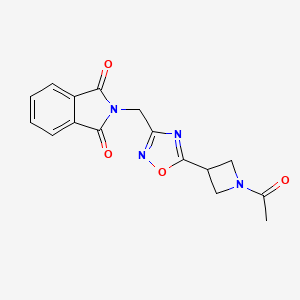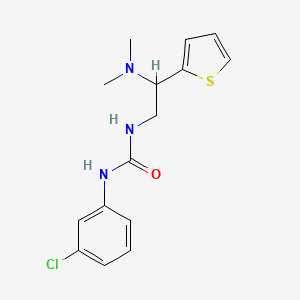
7-butyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-butyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Applications De Recherche Scientifique
Antimycobacterial Activity
One significant application of purine connected piperazine derivatives is their role as potent inhibitors of Mycobacterium tuberculosis. A series of these derivatives were synthesized and tested against the H37Rv strain of Mycobacterium tuberculosis, revealing a cluster of six analogues with promising activity. These compounds showed greater potency relative to existing drugs like Ethambutol, indicating their potential as preclinical agents against tuberculosis. Computational molecular docking analysis supported these findings, suggesting strong interactions with the enzyme MurB, which is crucial for the biosynthesis of peptidoglycan in the bacterial cell wall (Konduri et al., 2020).
Cardiovascular Activity
Research on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones has shown these compounds to possess electrocardiographic, antiarrhythmic, and hypotensive activities. Certain derivatives displayed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia, with notable hypotensive activity observed for specific analogues. These findings highlight the therapeutic potential of these compounds in cardiovascular disease management (Chłoń-Rzepa et al., 2004).
Psychotropic Potential
A study explored the affinity and pharmacological evaluation of new 8-aminoalkyl derivatives of purine-2,6-dione for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), with potential psychotropic activity. Among these, specific compounds demonstrated antidepressant-like effects in the forced swim test (FST) and anxiolytic-like activity, suggesting their usefulness in designing new serotonin ligands with psychotropic properties (Chłoń-Rzepa et al., 2013).
Antiasthmatic Activity
The development of xanthene derivatives, specifically 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives, was targeted for their antiasthmatic activity. These compounds were evaluated for vasodilator activity, with several showing significant activity compared to the standard drug Cilostazol. This indicates the potential of these compounds as potent antiasthmatic agents, contributing to the ongoing search for effective treatments for asthma (Bhatia et al., 2016).
Propriétés
IUPAC Name |
7-butyl-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-4-5-9-28-18-19(25(3)22(30)24-20(18)29)23-21(28)27-12-10-26(11-13-27)15-17-8-6-7-16(2)14-17/h6-8,14H,4-5,9-13,15H2,1-3H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUSLJZQDGOFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC(=C4)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-butyl-3-methyl-8-(4-(3-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2867991.png)

![(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]prop-2-enamide](/img/structure/B2867993.png)

![(3r,5r,7r)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)adamantane-1-carboxamide](/img/structure/B2867998.png)
![Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyacrylate](/img/structure/B2867999.png)
![3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2868000.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2868001.png)
![6-Ethyl 3-methyl 7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylate](/img/structure/B2868002.png)


